![molecular formula C20H18N2O3S B3008747 N-[3-(2-氧代吡咯烷-1-基)苯基]萘-2-磺酰胺 CAS No. 942012-97-7](/img/structure/B3008747.png)

N-[3-(2-氧代吡咯烷-1-基)苯基]萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

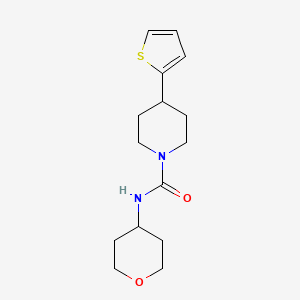

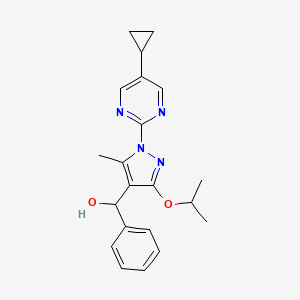

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a compound that falls within the broader class of naphthalene-sulfonamides. These compounds have been studied for various applications, including their potential as inhibitors of enzymes and as imaging agents in medical diagnostics. While the specific compound is not directly mentioned in the provided papers, the related compounds and their functionalities can give insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related naphthalene-sulfonamide compounds involves various chemical reactions, including sulfonation, amidation, and coupling reactions. For instance, the synthesis of potent aldosterone synthase inhibitors involved the introduction of substituents at the phenylsulfinyl moiety and changes in the substitution pattern at the naphthalene core . Similarly, carbon-11 labeled naphthalene-sulfonamides were synthesized for PET imaging, which involved O-[(11)C]methylation or N-[(11)C]methylation of their corresponding precursors . Cross-coupling reactions catalyzed by CuI and di(pyridin-2-yl)propane-1,3-dione have been used to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . These methods could potentially be adapted for the synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide.

Molecular Structure Analysis

The molecular structure of naphthalene-sulfonamides is characterized by a naphthalene core, which is a fused two-ring system, and a sulfonamide group attached to it. The presence of different substituents can significantly affect the compound's properties and interactions. For example, the introduction of a trifluoromethoxy group in the phenylsulfinyl moiety resulted in a compound with potent inhibitory activity and excellent selectivity . The molecular structure of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide would likely include a pyrrolidinone ring attached to the phenyl group, which could influence its biological activity and binding properties.

Chemical Reactions Analysis

Naphthalene-sulfonamides can participate in various chemical reactions, depending on their substituents. The sulfonamide group is known for its ability to engage in hydrogen bonding, which can be crucial for biological activity. The compounds synthesized for PET imaging were designed to bind to the human CCR8 receptor, indicating that they can participate in specific receptor-ligand interactions . The cross-coupling reactions mentioned in the synthesis of N-(3-pyridinyl)-substituted sulfonamides suggest that the naphthalene-sulfonamide core can be functionalized further, which could be relevant for the synthesis and reactivity of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-sulfonamides are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can vary widely. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity and basicity, as well as its solubility in different solvents. The carbon-11 labeled compounds synthesized for PET imaging required specific activities and radiochemical yields, indicating that their physical properties were tailored for optimal imaging performance . The properties of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide would need to be empirically determined, but its structure suggests it could have unique solubility and stability characteristics relevant to its potential applications.

科学研究应用

PET成像剂开发

研究探索了碳-11标记的萘磺酰胺的合成,包括N-[3-(2-氧代吡咯烷-1-基)苯基]萘-2-磺酰胺的衍生物,用于正电子发射断层扫描(PET)成像。这些衍生物专门针对成像人类CCR8(一种趋化因子受体),在医学诊断和研究中得到应用 (王等人,2008)。

磁各向异性研究

该化合物参与了研究钴(ii)-磺酰胺配合物中的磁各向异性。这项研究对于理解分子水平的磁性至关重要,这在材料科学和磁共振技术中具有影响 (吴等人,2019)。

神经生长因子增强

N-[3-(2-氧代吡咯烷-1-基)苯基]萘-2-磺酰胺的衍生物,特别是B-355252,已被合成并评估其增强神经生长因子诱导的神经元突起生长的能力。这在神经生物学和神经药理学中具有潜在应用 (威廉姆斯等人,2010)。

抗菌和抗真菌活性

衍生自涉及N-[3-(2-氧代吡咯烷-1-基)苯基]萘-2-磺酰胺的反应的化合物已被测试其抗菌和抗真菌活性,为寻找新的治疗剂做出了贡献 (Vaickelionienė等人,2011)。

酶抑制研究

与N-[3-(2-氧代吡咯烷-1-基)苯基]萘-2-磺酰胺相关的达格南氯化物的磺酰胺衍生物已被评估为脂氧合酶和α-葡萄糖苷酶的抑制剂。这项研究与消炎药和抗糖尿病药物的开发相关 (阿巴西等人,2015)。

荧光传感和成像

已经开发出一种基于萘的磺酰胺化学传感器,用于Al3+离子的荧光传感和细胞内成像。该应用在分析化学和细胞生物学中具有重要意义 (蒙达尔等人,2015)。

属性

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-20-9-4-12-22(20)18-8-3-7-17(14-18)21-26(24,25)19-11-10-15-5-1-2-6-16(15)13-19/h1-3,5-8,10-11,13-14,21H,4,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPVRKSZGSLCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)